[1-(Difluoromethyl)-4-nitro-1H-pyrazol-5-yl]acetaldehyde
Description
[1-(Difluoromethyl)-4-nitro-1H-pyrazol-5-yl]acetaldehyde is a fluorinated pyrazole derivative characterized by a difluoromethyl group at position 1, a nitro group at position 4, and an acetaldehyde substituent at position 5. This compound combines electron-withdrawing groups (nitro, difluoromethyl) with a reactive aldehyde moiety, making it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, or functional materials. The acetaldehyde group enables nucleophilic additions or condensations, while the difluoromethyl group enhances metabolic stability and lipophilicity .
Properties
Molecular Formula |
C6H5F2N3O3 |
|---|---|
Molecular Weight |
205.12 g/mol |
IUPAC Name |
2-[2-(difluoromethyl)-4-nitropyrazol-3-yl]acetaldehyde |
InChI |
InChI=1S/C6H5F2N3O3/c7-6(8)10-4(1-2-12)5(3-9-10)11(13)14/h2-3,6H,1H2 |
InChI Key |
ZXTIMQQGTHWAKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=C1[N+](=O)[O-])CC=O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Formylation :
-
Reduction :
-
Reagent : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).
-
Conditions : Room temperature, 1–2 hours.
-
Outcome : Reduces formyl (–CHO) to hydroxymethyl (–CH₂OH).
-
-
Oxidation :
-
Reagent : Pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
-
Conditions : Dichloromethane, 0°C to RT.
-
Outcome : Oxidizes hydroxymethyl to acetaldehyde (–CH₂CHO).
-
Key Reference :
-
The Vilsmeier–Haack reaction’s applicability to pyrazoles is well-documented, with formylation efficiencies exceeding 80% under optimized conditions.
Direct Alkylation/Acylation
Friedel–Crafts Acylation:
-
Substrate : 1-(Difluoromethyl)-4-nitro-1H-pyrazole.
-
Reagent : Acetaldehyde dimethyl acetal (protected form).
-
Catalyst : Lewis acid (e.g., AlCl₃).
-
Conditions : CH₂Cl₂, 0°C to RT.
-
Deprotection : Hydrolysis with HCl/H₂O.
Limitation : Competing side reactions due to nitro-group electron withdrawal.
Nitro Group Introduction via Electrophilic Nitration
For substrates lacking the nitro group, nitration is performed early in the synthesis.
Procedure:
-
Substrate : 1-(Difluoromethyl)-1H-pyrazole.
-
Nitrating Agent : HNO₃/H₂SO₄ or acetyl nitrate.
-
Conditions : 0–5°C, 2 hours.
-
Subsequent Steps : Follow formylation or cross-coupling as above.
Note : Nitration at the 4-position is favored due to the difluoromethyl group’s directing effects.
One-Pot Multistep Synthesis
Recent protocols integrate multiple steps for efficiency:
-
Step 1 : Difluoromethylation of 4-nitro-1H-pyrazole using ClCF₂H/K₂CO₃.
-
Step 3 : Reductive amination or Wittig reaction to install acetaldehyde.
Advantage : Reduced purification steps and higher overall yield.
Comparative Data Table
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Vilsmeier–Haack + Reduction | Formylation, Reduction, Oxidation | 60–70 | High regioselectivity | Multi-step, oxidation sensitivity |
| Suzuki Coupling | Cross-coupling with boronic ester | 70–75 | Direct side-chain introduction | Requires brominated precursor |
| Friedel–Crafts Acylation | Acylation, Deprotection | ~60 | Simple reagents | Competing side reactions |
| One-Pot Synthesis | Integrated difluoromethylation/formylation | 65–70 | Efficiency | Optimized conditions required |
Critical Analysis
-
Vilsmeier–Haack Route : Most reliable for scalability but requires careful control of oxidation steps.
-
Cross-Coupling : Ideal for late-stage diversification but depends on boronic acid availability.
-
Electrophilic Nitration : Early nitration ensures regioselectivity but demands stringent temperature control .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in drug discovery due to its biological activities, including antibacterial and antioxidant properties. It has been studied for its mechanism of action involving the inhibition of protoporphyrinogen IX oxidase, an enzyme crucial for plant metabolism. This inhibition suggests its potential as a herbicide against specific weed species .
Case Study: Antibacterial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial effects. For instance, [1-(Difluoromethyl)-4-nitro-1H-pyrazol-5-yl]acetaldehyde was tested against various bacterial strains, demonstrating effective inhibition, which supports its application in developing new antibiotics .
Agrochemical Applications
The compound's herbicidal properties make it a candidate for agricultural applications. Its ability to inhibit specific metabolic pathways in plants poses opportunities for developing selective herbicides that target unwanted vegetation without harming crops.
Table 1: Comparison of Herbicidal Efficacy
| Compound | Target Enzyme | Efficacy (%) |
|---|---|---|
| This compound | Protoporphyrinogen IX oxidase | 85% |
| Other Pyrazole Derivative | Different pathway | 70% |
Synthetic Chemistry
As a versatile building block in synthetic chemistry, this compound can be utilized in various reactions to synthesize more complex molecules. Its unique functional groups allow it to participate in cycloaddition reactions and other transformations that are valuable in creating novel compounds .
Mechanism of Action
The mechanism of action of [1-(Difluoromethyl)-4-nitro-1H-pyrazol-5-yl]acetaldehyde involves its interaction with specific molecular targets. For example, in herbicidal applications, it inhibits the enzyme protoporphyrinogen IX oxidase, which is crucial for chlorophyll synthesis in plants. This inhibition leads to the accumulation of toxic intermediates, ultimately causing plant death.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Pyrazole derivatives share a common heterocyclic core but exhibit diverse properties due to substituent variations. Below is a comparative analysis of key analogues:
Structural and Functional Group Differences
Key Comparative Insights
Electronic Effects :
- The nitro group at position 4 in the target compound and creates a strong electron-withdrawing effect, polarizing the pyrazole ring. This contrasts with the electron-donating amine in , which increases basicity and solubility.
- The difluoromethyl group (CF₂H) in the target compound and is less electronegative than the trifluoromethyl (CF₃) group in , but both enhance resistance to oxidative metabolism .
Hydrogen Bonding and Reactivity: The acetaldehyde group in the target compound can act as both a hydrogen bond donor (O–H) and acceptor (C=O), enabling diverse supramolecular interactions . In contrast, the ester in and amide in primarily act as acceptors. The amine hydrochloride in forms ionic bonds, improving aqueous solubility, whereas the highly fluorinated substituents in reduce polarity and solubility .
Synthetic Utility: The aldehyde in the target compound is amenable to Schiff base formation or Knoevenagel condensations, unlike the inert CF₃ group in or the stable amine in . The nitro group in the target compound and can be reduced to an amine for further functionalization, a strategy less feasible in or due to competing substituents .
Physicochemical Properties :
- Lipophilicity : The target compound (logP ~1.5 estimated) is less lipophilic than (logP >3) but more than (logP ~0.5 due to HCl salt).
- Thermal Stability : Fluorinated derivatives like exhibit higher thermal stability (>200°C) compared to the aldehyde-containing target compound (~150°C decomposition) .
Biological Activity
[1-(Difluoromethyl)-4-nitro-1H-pyrazol-5-yl]acetaldehyde (CAS No. 956477-64-8) is a synthetic compound belonging to the pyrazole class of heterocyclic compounds. Pyrazoles are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, reviewing its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₄H₃F₂N₃O₂
- Molecular Weight : 163.08 g/mol
- Synthesis : The compound can be synthesized through various methods involving the reaction of difluoromethyl and nitro groups with pyrazole derivatives .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have shown inhibitory effects on various cancer cell lines, including those resistant to conventional therapies. A study highlighted that pyrazole derivatives could inhibit BRAF(V600E) and EGFR, which are crucial targets in cancer therapy .
2. Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory activities. The presence of nitro and difluoromethyl groups in this compound may enhance its ability to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation .
3. Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against various pathogens. Pyrazoles have been noted for their effectiveness against bacterial strains and fungi, which is a significant area of exploration for developing new antimicrobial agents .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrazole ring significantly influence biological activity. The introduction of fluorine atoms, such as in this compound, often enhances lipophilicity and bioavailability, leading to improved therapeutic profiles .
Q & A
Basic: What synthetic strategies are recommended for preparing [1-(Difluoromethyl)-4-nitro-1H-pyrazol-5-yl]acetaldehyde, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclocondensation of precursors (e.g., substituted hydrazines and diketones) to form the pyrazole core, followed by sequential functionalization. For example:
Pyrazole Ring Formation : Use a cyclocondensation reaction analogous to the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, where ethyl acetoacetate reacts with phenylhydrazine .
Nitro Group Introduction : Nitration at the 4-position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration.
Difluoromethylation : Introduce the difluoromethyl group via halogen exchange (e.g., Cl → CF₂H) using reagents like DAST (diethylaminosulfur trifluoride).
Acetaldehyde Functionalization : Employ alkylation or aldol condensation to attach the acetaldehyde moiety.
Optimization Tips : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF for cyclocondensation) and stoichiometry to minimize side products.
Basic: How can spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., nitro group deshields adjacent protons; difluoromethyl shows splitting patterns due to ¹⁹F coupling) .
- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and carbonyl (1700–1650 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or CF₂H groups).
- ¹⁹F NMR : Characterize CF₂H signals (δ ~ -80 to -100 ppm) and assess purity .
Advanced: What challenges arise in X-ray crystallographic analysis of this compound, and how can SHELXL refinement address them?
Methodological Answer:
- Challenges : Crystal twinning, disorder in the nitro or difluoromethyl groups, and weak diffraction due to flexible acetaldehyde chain.
- Solutions :
Advanced: How do hydrogen-bonding networks and graph set analysis elucidate the solid-state packing of this compound?
Methodological Answer:
- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., C=O···H-N as R₂²(8) motifs). Tools like Mercury or CrystalExplorer visualize interactions .
- Impact on Stability : Strong intermolecular H-bonds (e.g., nitro-acetaldehyde interactions) enhance thermal stability, while weaker van der Waals forces influence solubility .
Advanced: What computational approaches model the electronic effects of substituents on reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to assess electron-withdrawing effects of nitro and CF₂H groups on the pyrazole ring.
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites .
- Molecular Electrostatic Potential (MEP) : Map charge distribution to identify reactive regions (e.g., acetaldehyde carbonyl as an electrophilic hotspot) .
Advanced: How does the difluoromethyl group influence biological activity in enzyme inhibition assays?
Methodological Answer:
- Targeted Enzymes : Test inhibition of mPGES-1 (linked to inflammation) using fluorescence polarization assays. Compare IC₅₀ values with analogs lacking CF₂H .
- Mechanistic Insights : Molecular docking (e.g., AutoDock Vina) reveals CF₂H’s role in hydrophobic pocket binding. Replace CF₂H with CH₃ or Cl to validate SAR .
Advanced: How can structural modifications enhance antifungal activity against phytopathogens?
Methodological Answer:
- SAR Studies : Synthesize derivatives with varied substituents (e.g., replacing nitro with cyano) and test against Fusarium spp. via microdilution assays .
- Key Modifications : Introduce electron-withdrawing groups at the 4-position to improve membrane permeability. Replace acetaldehyde with thioamide for broader activity .
Basic: What stability protocols are advised for long-term storage of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
